tert-Butyl 4-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
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Overview
Description
tert-Butyl 4-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate: is a complex organic compound belonging to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions, yielding good to excellent results.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur due to the presence of the nitrogen atom in the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl 4-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-methylpyrrole-2-carboxylate
- tert-Butyl 4-methylpyrrolidine-2-carboxylate
- tert-Butyl 4-methylpyrrolo[2,3-d]pyrimidine-2-carboxylate
Uniqueness
tert-Butyl 4-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is unique due to its specific ring structure and substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 3-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-8-10-7-14(6-9(10)5-13-8)11(15)16-12(2,3)4/h8-10,13H,5-7H2,1-4H3 |
InChI Key |
XIDYGOFEWQHMBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CN(CC2CN1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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